N-(3,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide
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Overview
Description
N-(3,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound features a benzamide core substituted with dichlorophenyl, methylamino, and dinitro groups, which contribute to its distinctive reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide typically involves multi-step organic reactions One common approach starts with the nitration of a suitable benzene derivative to introduce nitro groups This is followed by chlorination to add chlorine atoms at specific positions on the aromatic ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen functionalities.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted benzamides with various nucleophiles.
Scientific Research Applications
N-(3,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the methylamino group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dichlorophenyl)-3-methylbenzenemethanamine
- N-(3,5-dichlorophenyl)pyrazolines
- 3,5-dichloro-BODIPY derivatives
Uniqueness
N-(3,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide is unique due to its combination of dichlorophenyl, methylamino, and dinitro groups, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it offers a unique balance of stability and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H10Cl2N4O5 |
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Molecular Weight |
385.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)-2-(methylamino)-3,5-dinitrobenzamide |
InChI |
InChI=1S/C14H10Cl2N4O5/c1-17-13-11(5-10(19(22)23)6-12(13)20(24)25)14(21)18-9-3-7(15)2-8(16)4-9/h2-6,17H,1H3,(H,18,21) |
InChI Key |
KWYHFBBWXJSXLW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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